6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol
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Overview
Description
6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol typically involves the reaction of 2-Methyl-5-nitro-1H-imidazole with a suitable hexanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMSO or DMF.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitroimidazole moiety.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol is primarily attributed to the nitroimidazole moiety. The compound undergoes reduction within microbial cells to form reactive intermediates that can damage DNA and other cellular components, leading to cell death. This mechanism is similar to that of other nitroimidazole derivatives, which are known to target anaerobic microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal medication.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol is unique due to its specific structural features, such as the hexanol side chain, which may confer distinct physicochemical properties and biological activities compared to other nitroimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C10H17N3O3 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol |
InChI |
InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3 |
InChI Key |
JWVXFSSCLKEMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCCCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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